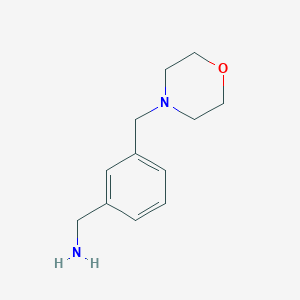

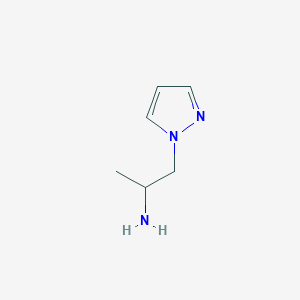

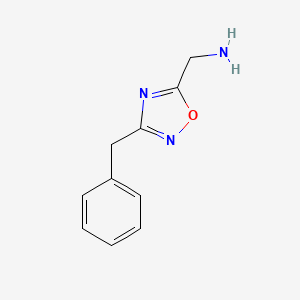

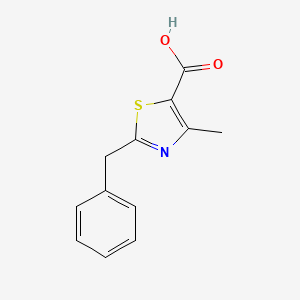

![molecular formula C11H20N4 B1276609 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 957514-00-0](/img/structure/B1276609.png)

1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of 1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazine

The compound 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used as building blocks in the synthesis of pharmaceuticals.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine, they do provide insights into similar compounds. For instance, the synthesis of various piperazine derivatives is described, such as the preparation of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclo condensation . Another example is the synthesis of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which involves 1,3-dipolar cycloaddition and subsequent reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite complex. The structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, for example, has been determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a piperazine ring in a chair conformation . This information can be useful in predicting the molecular conformation of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine, although direct structural data for this compound is not provided.

Chemical Reactions Analysis

Piperazine and its derivatives participate in various chemical reactions. For example, piperazine itself can act as an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous medium . Additionally, piperazine-1,4-diium bis(2-carboxy-1H-pyrazole-4-carboxylate) tetrahydrate forms an extensive network of intermolecular hydrogen bonds, leading to a three-dimensional supramolecular framework . These reactions highlight the versatility of piperazine derivatives in chemical synthesis and their potential for forming complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on their specific substituents. For instance, the antidepressant and antianxiety activities of certain novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been investigated, showing significant biological activity . The binding affinity of various piperazine derivatives to dopamine receptors has also been studied, indicating potential as dopamine receptor ligands . These studies suggest that the physical and chemical properties of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine would likely include biological activity and receptor binding affinity, although specific data for this compound is not available in the provided papers.

Applications De Recherche Scientifique

Antibacterial and Biofilm Inhibitor

1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazine has demonstrated efficacy as an antibacterial agent. A derivative of this compound showed potent antibacterial activities with low MIC/MBC values against various strains including E. coli, S. aureus, and S. mutans. Furthermore, it exhibited superior biofilm inhibition activities compared to Ciprofloxacin, indicating its potential as a biofilm inhibitor (Mekky & Sanad, 2020).

Anticancer Activity

Compounds with a piperazine substituent, such as 1-[(1,3,5-trimethyl-1H-pyrazol-1-yl)-4-((4-methylpheyl)sulfonyl)-1,3-thiazol-5-yl]piperazine, have shown potential in anticancer activity. Screening across various cancer cell lines indicated significant efficacy, especially in lung, kidney, and breast cancer lines (Turov, 2020).

Antidepressant and Anxiolytic Effects

Studies on new phenylpiperazine derivatives related to 1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazine revealed promising antidepressant and anxiolytic effects in mice. These effects were observed through behavioral tests and suggested the involvement of the 5-HT1A receptor, highlighting the compound's potential in treating anxiety and depression (Moreira et al., 2021).

σ1 Receptor Antagonist for Pain Management

A pyrazole derivative, similar in structure to 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine, has been identified as a potent σ1 receptor antagonist and a clinical candidate for treating pain. This compound showed high metabolic stability and antinociceptive properties in animal models, suggesting its potential for pain management (Díaz et al., 2020).

Synthesis and Structural Characterization

Synthesis and X-ray structural characterization of novel pyrazole carboxamide derivatives containing the piperazine moiety, including those related to 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine, have been performed. These studies are crucial for understanding the compound's molecular structure and potential biological applications (Lv, Ding, & Zhao, 2013).

Facile Synthesis Method

A new, more efficient synthesis method for 1-[(1,3,5-trimethyl-1H-pyrazol-5-yl)piperazine], a derivative of the compound , was developed. This method is significant for the economical and large-scale production of such compounds, which have wide-ranging applications (Kesarkar, Kashid, & Sukthankar, 2021).

Molecular Structure and Antimicrobial Activity

Research into the molecular structure and antimicrobial activity of novel pyrazolyl-s-triazine derivatives, related to 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine, has shown these compounds to be effective against various microorganisms. This indicates the potential of these derivatives in antimicrobial applications (Sharma et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4/c1-9-11(10(2)14(3)13-9)8-15-6-4-12-5-7-15/h12H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHLSCHBRJBXFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424501 |

Source

|

| Record name | 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957514-00-0 |

Source

|

| Record name | 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

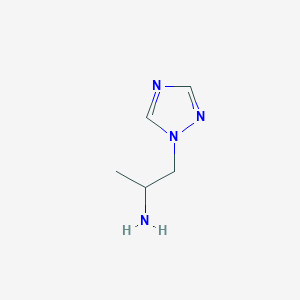

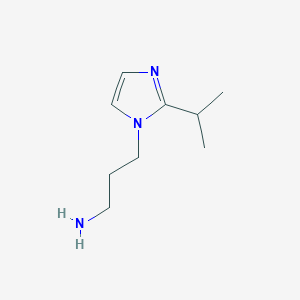

![2-[3-(Aminomethyl)piperidin-1-yl]ethanol](/img/structure/B1276540.png)